molecular formula C9H6INO B3377165 3-Iodoquinolin-7-ol CAS No. 1261630-05-0

3-Iodoquinolin-7-ol

Cat. No.: B3377165
CAS No.: 1261630-05-0
M. Wt: 271.05 g/mol
InChI Key: LUACABFOCIAIIX-UHFFFAOYSA-N
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Description

3-Iodoquinolin-7-ol is a chemical compound belonging to the quinoline family It is characterized by the presence of an iodine atom at the third position and a hydroxyl group at the seventh position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodoquinolin-7-ol can be achieved through several methods. One common approach involves the iodination of quinolin-7-ol. This process typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds via electrophilic substitution, where the iodine atom is introduced at the third position of the quinoline ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Iodoquinolin-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products:

    Oxidation: Quinolin-7-one.

    Reduction: Quinolin-7-ol.

    Substitution: 3-Azidoquinolin-7-ol, 3-Cyanoquinolin-7-ol.

Scientific Research Applications

3-Iodoquinolin-7-ol has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

    Medicine: It has potential applications in the development of antimicrobial and anticancer agents. Its derivatives have shown activity against various pathogens and cancer cell lines.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Iodoquinolin-7-ol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with enzymes and receptors, while the iodine atom enhances its lipophilicity, facilitating its passage through cell membranes. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

    5-Chloro-7-iodoquinolin-8-ol: This compound has similar antibacterial and antifungal properties but differs in the position of the chlorine atom.

    Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline): Known for its antifungal and antiprotozoal activities, clioquinol is used in topical treatments for skin infections.

Uniqueness: 3-Iodoquinolin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

3-iodoquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-7-3-6-1-2-8(12)4-9(6)11-5-7/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUACABFOCIAIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856896
Record name 3-Iodoquinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261630-05-0
Record name 3-Iodoquinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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